molecular formula C22H18ClN3O3S2 B2617254 4-[benzyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide CAS No. 932486-00-5

4-[benzyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

Cat. No.: B2617254
CAS No.: 932486-00-5
M. Wt: 471.97
InChI Key: QVLTYJRSVZIIDL-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a complex organic compound known for its versatile applications in scientific research. This compound features a benzamide core substituted with a benzyl(methyl)sulfamoyl group and a 4-chloro-1,3-benzothiazol-7-yl moiety. Its unique structure allows it to participate in various chemical reactions and makes it valuable in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzyl(methyl)sulfamoyl group is introduced through a sulfonation reaction, while the 4-chloro-1,3-benzothiazol-7-yl moiety is incorporated via a nucleophilic substitution reaction. Common reagents used in these reactions include sulfonyl chlorides, amines, and chlorobenzothiazoles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme activity.

    Medicine: Research into its potential therapeutic applications includes studies on its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can bind to active sites on enzymes, while the benzyl(methyl)sulfamoyl group may enhance its binding affinity. The 4-chloro-1,3-benzothiazol-7-yl moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide
  • methyl 2-(1,3-benzothiazol-6-yl)acetate

Comparison

Compared to similar compounds, 4-[benzyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide stands out due to its unique combination of functional groups. The presence of the 4-chloro-1,3-benzothiazol-7-yl moiety provides additional sites for interaction with biological targets, enhancing its potential applications in medicine and biology. Additionally, its stability and reactivity make it a versatile compound for use in various chemical reactions and industrial processes.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-26(13-15-5-3-2-4-6-15)31(28,29)17-9-7-16(8-10-17)22(27)25-19-12-11-18(23)20-21(19)30-14-24-20/h2-12,14H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLTYJRSVZIIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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